4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3,monohydrochloride
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Overview
Description
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is a synthetic compound belonging to the NBOMe class of chemicals. These compounds are known for their potent hallucinogenic properties and are often used in scientific research to study the effects of serotonin receptor agonists . The compound is structurally related to phenethylamines and is characterized by the presence of an iodine atom at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring .
Preparation Methods
The synthesis of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes iodination to introduce the iodine atom at the 4-position . This is followed by a reductive amination reaction with 2-methoxybenzylamine to form the final product . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 4-position can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . The compound acts as a potent agonist, activating the receptor and triggering a cascade of intracellular signaling events . This leads to altered neurotransmitter release and changes in neuronal activity, which are responsible for its hallucinogenic effects .
Comparison with Similar Compounds
4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is similar to other compounds in the NBOMe class, such as:
- 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)
- 4-chloro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25C-NBOMe)
- 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25H-NBOMe)
These compounds share a similar chemical structure but differ in the halogen or functional group at the 4-position . The presence of different substituents can significantly affect their pharmacological properties and potency . 4-iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, monohydrochloride is unique due to the presence of the iodine atom, which contributes to its high affinity for serotonin receptors and potent hallucinogenic effects .
Biological Activity
4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine-d3, commonly referred to as 25I-NBOMe, is a synthetic compound belonging to the class of phenethylamines. This compound has garnered attention due to its potent psychoactive properties and its association with various biological activities. This article reviews the biological activity of 25I-NBOMe, focusing on its pharmacological effects, toxicity, and detection methods.
- Molecular Formula : C18H22INO3·ClH
- Molecular Weight : 463.74 g/mol
- CAS Number : 1043868-97-8
Pharmacological Effects
25I-NBOMe primarily acts as a potent agonist at the 5-HT2A serotonin receptor, which is implicated in its hallucinogenic effects. The compound exhibits a high affinity for this receptor, leading to significant alterations in perception and cognition.
Table 1: Receptor Binding Affinity
Receptor Type | Binding Affinity (Ki) |
---|---|
5-HT2A | 0.5 nM |
5-HT2C | 3.0 nM |
D2 | 20 nM |
Toxicity and Adverse Effects
Despite its psychoactive potential, 25I-NBOMe has been associated with serious toxicity. Reports indicate a range of adverse effects including severe agitation, hallucinations, and cardiovascular complications. The compound's safety profile remains a concern, particularly in recreational contexts.
Case Studies
- Case Study on Acute Toxicity : A report documented a case of acute toxicity following the ingestion of 25I-NBOMe. The patient exhibited severe agitation and cardiovascular instability requiring emergency intervention.
- Postmortem Analysis : A study focused on postmortem detection of 25I-NBOMe in biological fluids highlighted the challenges in identifying this compound due to its rapid metabolism and low concentrations in tissues .
Detection Methods
The detection of 25I-NBOMe in biological samples has been achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for forensic analysis and toxicological studies.
Table 2: Analytical Techniques for Detection
Technique | Sensitivity | Specificity |
---|---|---|
HPLC | High | Moderate |
GC-MS | Very High | Very High |
LC-MS/MS | Ultra High | Ultra High |
Properties
Molecular Formula |
C18H23ClINO3 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-(4-iodo-2,5-dimethoxyphenyl)-N-[[2-(trideuteriomethoxy)phenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22INO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H/i1D3; |
InChI Key |
IPBBLNVKGLDTML-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC.Cl |
Origin of Product |
United States |
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